5-chloro-2-(2-ethylbutoxy)Benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-(2-ethylbutoxy)Benzaldehyde is an organic compound with a molecular formula of C12H15ClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 5-position and a 2-(2-ethyl-butoxy) group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(2-ethylbutoxy)Benzaldehyde can be achieved through several methods. One common approach involves the alkylation of 5-chloro-2-hydroxybenzaldehyde with 2-ethylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(2-ethylbutoxy)Benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-Chloro-2-(2-ethyl-butoxy)benzoic acid.
Reduction: 5-Chloro-2-(2-ethyl-butoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-(2-ethylbutoxy)Benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-(2-ethylbutoxy)Benzaldehyde depends on its specific application. In general, the aldehyde group can react with nucleophiles, forming covalent bonds with biological molecules. This reactivity can be exploited in various biochemical assays and synthetic processes. The chlorine atom and the 2-(2-ethyl-butoxy) group may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(2-methyl-butoxy)-benzaldehyde
- 5-Chloro-2-(2-ethyl-hexoxy)-benzaldehyde
- 5-Chloro-2-(2-propyl-butoxy)-benzaldehyde
Uniqueness
5-chloro-2-(2-ethylbutoxy)Benzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the 2-(2-ethyl-butoxy) group provides steric and electronic effects that can differentiate it from other similar compounds.
Properties
Molecular Formula |
C13H17ClO2 |
---|---|
Molecular Weight |
240.72 g/mol |
IUPAC Name |
5-chloro-2-(2-ethylbutoxy)benzaldehyde |
InChI |
InChI=1S/C13H17ClO2/c1-3-10(4-2)9-16-13-6-5-12(14)7-11(13)8-15/h5-8,10H,3-4,9H2,1-2H3 |
InChI Key |
QZUGUWSSLSAFJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)COC1=C(C=C(C=C1)Cl)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.